molecular formula C16H6F5NO B1392122 4-(Pentafluorobenzoyl)isoquinoline CAS No. 1187167-26-5

4-(Pentafluorobenzoyl)isoquinoline

Cat. No.: B1392122
CAS No.: 1187167-26-5
M. Wt: 323.22 g/mol
InChI Key: XRWMWRAGWCCQDH-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pentafluorobenzoyl group attached to an isoquinoline ring, making it a valuable subject for research in organic chemistry, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 4-(Pentafluorobenzoyl)isoquinoline typically involves the following steps:

    Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.

    Microwave Irradiation: Another approach uses sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.

    Copper(I)-Catalyzed Tandem Reaction: This method involves the reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN, producing densely functionalized isoquinolines via N atom transfer and a three-component cyclization.

Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-(Pentafluorobenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of isoquinoline N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The pentafluorobenzoyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include isoquinoline N-oxides, reduced isoquinoline derivatives, and substituted isoquinoline compounds .

Scientific Research Applications

4-(Pentafluorobenzoyl)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research has shown potential therapeutic applications, including its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Comparison with Similar Compounds

4-(Pentafluorobenzoyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:

    4-Trifluoromethylisoquinoline: Similar in structure but with a trifluoromethyl group instead of a pentafluorobenzoyl group.

    6-Fluoroisoquinoline: Contains a single fluorine atom on the isoquinoline ring.

    4-(Difluoromethyl)isoquinoline: Features a difluoromethyl group on the isoquinoline ring.

Properties

IUPAC Name

isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMWRAGWCCQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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